4-Chloro-6-(3-chloropropoxy)-5-methoxypyrrolo[2,1-F][1,2,4]triazine
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Overview
Description
4-Chloro-6-(3-chloropropoxy)-5-methoxypyrrolo[2,1-F][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazine derivatives Triazines are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(3-chloropropoxy)-5-methoxypyrrolo[2,1-F][1,2,4]triazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolo[2,1-F][1,2,4]triazine core. This can be achieved through various methods, including the cyclization of appropriate precursors.
Alkylation: The 3-chloropropoxy group is introduced through an alkylation reaction using 3-chloropropanol and a suitable base.
Methoxylation: The methoxy group is introduced using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(3-chloropropoxy)-5-methoxypyrrolo[2,1-F][1,2,4]triazine undergoes various chemical reactions, including:
- Oxidation and Reduction
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Properties
CAS No. |
918537-50-5 |
---|---|
Molecular Formula |
C10H11Cl2N3O2 |
Molecular Weight |
276.12 g/mol |
IUPAC Name |
4-chloro-6-(3-chloropropoxy)-5-methoxypyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C10H11Cl2N3O2/c1-16-9-7(17-4-2-3-11)5-15-8(9)10(12)13-6-14-15/h5-6H,2-4H2,1H3 |
InChI Key |
OHEHUKIGHOGVPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=NC=NN2C=C1OCCCCl)Cl |
Origin of Product |
United States |
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